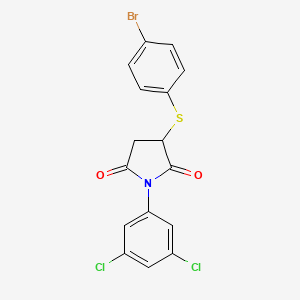
1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione (1,3-DCPBT) is a novel compound with a wide range of applications in scientific research. It is an organic compound with a unique structure which can be used as a reagent in various synthetic reactions, as well as a tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties The synthesis and characterization of thiourea derivatives, including 1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione, have been reported. These derivatives have been tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of certain halogens (iodine, bromide, fluorine) and chlorides on the thiourea moiety was correlated with the antimicrobial activity, hinting at potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Synthesis and Reactions A comprehensive approach to synthesizing various derivatives, including azolidine-2,5-diones, has been demonstrated. This process involves various chemical reactions, confirming the chemical versatility and the potential of these compounds to serve as intermediates or reactants in the synthesis of more complex molecules. The conversion of these compounds into various forms, such as furans, pyrroles, thiophenes, and their derivatives through domino processes and cyclization reactions, illustrates the chemical adaptability and the scope for synthetic applications in diverse fields of chemistry (Yin et al., 2008).
Anticancer Activity The synthesis and evaluation of anticancer activity of certain azolidine-2,5-dione derivatives have been explored. Specific compounds demonstrated superior anticancer activity compared to other related compounds, indicating potential for further research and development in medicinal chemistry and cancer therapy (Kaminskyy et al., 2011).
Crystallographic and Structural Studies Studies on the crystallographic and structural aspects of azolidine-2,5-dione derivatives have been conducted. This research provides insights into the molecular and crystal structures of these compounds, facilitating a deeper understanding of their properties and potential applications in material science and pharmaceuticals (Mohamed et al., 2016).
Electrochemical Applications Research has demonstrated the electrochemical detection of host–guest interactions of certain pesticides with cyclodextrins, showcasing the potential of these compounds in developing sensitive detection methods for pesticides and possibly other chemical compounds. The ability of these compounds to form stable complexes and the sensitivity of electrochemical methods highlight the potential applications in environmental monitoring and analytical chemistry (Hromadová et al., 2002).
Organic Electronics In the field of organic electronics, derivatives of azolidine-2,5-dione have shown potential as components in organic solar cells, demonstrating improved performance characteristics. This suggests possible applications in the development of more efficient and stable organic electronic devices (Zeng et al., 2020).
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO2S/c17-9-1-3-13(4-2-9)23-14-8-15(21)20(16(14)22)12-6-10(18)5-11(19)7-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFYLSHUWZASFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

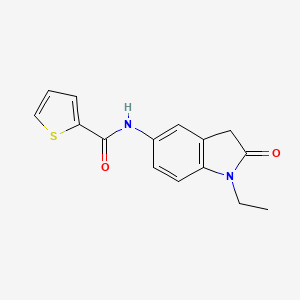
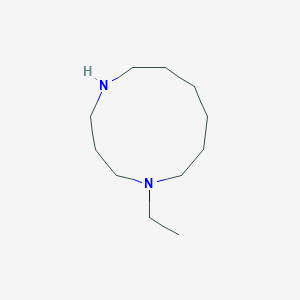

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2513561.png)
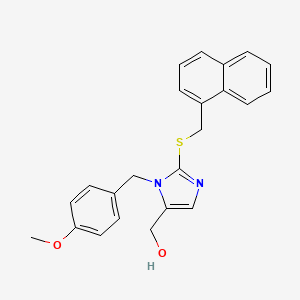
![N'-(2-Ethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2513563.png)
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2513564.png)
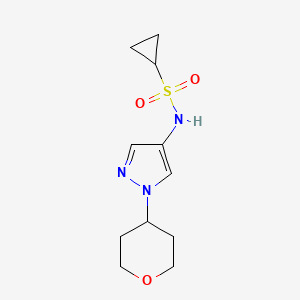


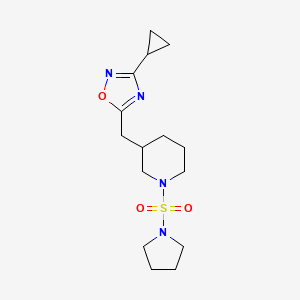
![ethyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2513575.png)
![5-methyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2513578.png)
![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)